4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE
Description
Properties
IUPAC Name |
4-chloro-3,6-dimethyl-1-oxidopyridazin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-6(7)5(2)8-9(4)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCHKNICQYQHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=[N+]1[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423441 | |
| Record name | 4-chloro-3,6-dimethyl-1-oxidopyridazin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7217-76-7 | |
| Record name | NSC193031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-3,6-dimethyl-1-oxidopyridazin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Diketone Cyclization
In this method, 2,5-hexanedione reacts with hydrazine hydrate under acidic conditions to form 3,6-dimethylpyridazine. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine, resulting in cyclization and dehydration. Typical conditions involve refluxing in ethanol with a catalytic amount of hydrochloric acid, yielding the pyridazine intermediate in 70–85% efficiency.
Optimization Insights :
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Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may increase side-product formation.
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Acid Catalysts : p-Toluenesulfonic acid (PTSA) improves regioselectivity compared to HCl, reducing dimerization byproducts.
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Temperature : Reactions conducted at 80–100°C achieve completion within 4–6 hours, whereas lower temperatures necessitate prolonged durations.
Chlorination Strategies for C-4 Functionalization
Introducing the chlorine atom at the 4-position of the pyridazine ring is critical for subsequent oxidation to the olate form. Direct electrophilic chlorination or metal-mediated methods are commonly employed.
Electrophilic Chlorination Using Sulfuryl Chloride
Treatment of 3,6-dimethylpyridazine with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively chlorinates the 4-position. The reaction mechanism involves the generation of a chlorosulfonium intermediate, which facilitates electrophilic aromatic substitution. Yields range from 60–75%, with minor amounts of 3-chloro and 5-chloro isomers observed.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes polysubstitution |
| Molar Ratio (SO₂Cl₂) | 1.2–1.5 equivalents | Balances reactivity and safety |
| Solvent | DCM or CCl₄ | Enhances electrophile stability |
Catalytic Chlorination with Copper Salts
Copper(II) chloride (CuCl₂) catalyzes the chlorination of 3,6-dimethylpyridazine using HCl and hydrogen peroxide. This method leverages the oxidative power of H₂O₂ to regenerate Cu(II), enabling catalytic turnover. For example, refluxing in acetonitrile with 10 mol% CuCl₂ achieves 80–85% conversion to 4-chloro-3,6-dimethylpyridazine.
Advantages :
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Atom Economy : Reduced chlorine waste compared to stoichiometric SO₂Cl₂.
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Scalability : Suitable for industrial-scale production due to mild conditions.
Oxidation to Pyridazinium Olate
The final step involves oxidation of 4-chloro-3,6-dimethylpyridazine to its N-oxide derivative, followed by deprotonation to form the olate anion.
Peracid-Mediated Oxidation
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the pyridazine nitrogen at 25°C, yielding the N-oxide in 90–95% purity. Subsequent treatment with a base (e.g., K₂CO₃) in methanol generates the olate species.
Reaction Scheme :
Challenges :
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Overoxidation : Excess mCPBA may lead to di-N-oxides, necessitating careful stoichiometric control.
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Workup : Aqueous extraction removes residual peracid, but trace impurities require chromatographic purification.
Electrochemical Oxidation
Recent advances employ electrochemical cells with platinum electrodes to oxidize pyridazines in acetonitrile/water mixtures. This green chemistry approach avoids hazardous oxidants and achieves 80–88% yields with minimal byproducts.
Conditions :
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Voltage : 1.5–2.0 V vs. Ag/AgCl
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Electrolyte : 0.1 M LiClO₄
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pH : Neutral to slightly basic (pH 7–9)
Comparative Analysis of Methodologies
The table below summarizes key metrics for each synthetic route:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | 70–85 | 95 | Low | High |
| SO₂Cl₂ Chlorination | 60–75 | 90 | Moderate | Moderate |
| CuCl₂ Catalytic Chlor. | 80–85 | 92 | Low | High |
| mCPBA Oxidation | 90–95 | 98 | High | Low |
| Electrochemical Oxid. | 80–88 | 95 | Moderate | High |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal waste. The CuCl₂-catalyzed chlorination paired with electrochemical oxidation emerges as the most viable industrial pathway. Key considerations include:
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Solvent Recovery : Dichloroethane (DCE) from chlorination steps is distilled and reused, reducing environmental impact.
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Catalyst Recycling : Copper salts are precipitated post-reaction and reactivated for subsequent batches, lowering metal waste.
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Continuous Flow Systems : Microreactor technology enhances heat transfer and reaction control, improving yield consistency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a wide range of functionalized pyridazines.
Scientific Research Applications
4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparative Analysis of 4-Chloro-3,5-dimethylphenol (PCMX) with Similar Compounds
Structural and Functional Comparison
PCMX is a chlorinated phenolic compound with antimicrobial properties, widely used in disinfectants and personal care products. Its structure features a chlorine substituent at the para position and methyl groups at the meta positions on the benzene ring. Below is a comparison with structurally analogous compounds:
| Compound | Substituents | CAS No. | Key Applications |
|---|---|---|---|
| 4-Chloro-3,5-dimethylphenol | Cl (para), CH₃ (meta) | 88-04-0 | Disinfectants, soaps, cosmetics |
| 2,4-Dichlorophenol | Cl (para, ortho) | 120-83-2 | Pesticides, resins, dyes |
| 4-Chloro-2-methylphenol | Cl (para), CH₃ (ortho) | 1570-64-5 | Preservatives, pharmaceuticals |
| Thymol | CH(CH₃)₂ (meta), OH (para) | 89-83-8 | Antiseptics, flavoring agents |
Key Structural Differences :
- PCMX’s dual methyl groups enhance lipid solubility compared to mono-methyl analogs like 4-chloro-2-methylphenol, improving antimicrobial efficacy .
- Unlike thymol, PCMX lacks hydroxyl groups directly contributing to hydrogen bonding, reducing its volatility .
Physicochemical Properties
Data for PCMX and analogs (from SDS and literature):
| Property | PCMX | 2,4-Dichlorophenol | Thymol |
|---|---|---|---|
| Molecular Weight (g/mol) | 156.61 | 163.00 | 150.22 |
| Melting Point (°C) | 114–116 | 45–48 | 49–51 |
| Boiling Point (°C) | 260 | 210 | 233 |
| Water Solubility (mg/L) | 230 | 450 | 1,050 |
| LogP (Octanol-Water) | 3.4 | 3.1 | 3.3 |
Insights :
Notes on Data Limitations
- Structural and functional differences between phenol and pyridazinium derivatives necessitate distinct analyses.
Biological Activity
4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate is a compound of interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article reviews existing research on its biological activity, including herbicidal effects, antimicrobial properties, and possible mechanisms of action.
Chemical Structure
The compound can be described by its molecular formula and has a molecular weight of approximately 175.61 g/mol. The structural formula highlights the presence of a pyridazine ring with chlorine and methyl substituents, which are critical for its biological activity.
Herbicidal Activity
Research indicates that this compound exhibits significant herbicidal properties. It functions as an inhibitor of key metabolic pathways in plants. Specifically, it disrupts the conversion of homogentisate to 2-methyl-6-solanyl-1,4-benzoquinone, thereby interfering with carotenoid biosynthesis . This disruption leads to reduced photosynthetic efficiency and plant growth inhibition.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have shown promising results against various pathogens:
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in both agricultural and pharmaceutical contexts.
The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies indicate that it may interact with several biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways in both plants and microorganisms.
- Disruption of Cellular Processes : By affecting the biosynthesis of essential compounds like carotenoids, the compound can lead to oxidative stress in cells.
- Interaction with DNA : Some studies suggest potential interactions with DNA replication processes, particularly through inhibition of topoisomerase enzymes .
Case Studies
A notable study focused on the herbicidal efficacy of various pyridazine derivatives, including this compound. The study employed both laboratory assays and field trials to assess the effectiveness against common weeds. Results demonstrated that the compound significantly reduced weed biomass compared to untreated controls, highlighting its potential as a selective herbicide .
Another investigation explored the antimicrobial properties of similar compounds against a range of bacterial strains. The study found that modifications in the chemical structure could enhance efficacy against specific pathogens while reducing toxicity to non-target organisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridazinium derivatives typically involves cyclization reactions or halogenation of precursor heterocycles. For example, analogous compounds (e.g., pyridin-3-olate complexes) are synthesized via ligand substitution in organometallic systems under inert atmospheres . Optimization may involve varying solvents (e.g., dichloromethane or acetonitrile), temperature (60–100°C), and catalysts (e.g., iridium complexes for redox-active intermediates). Purity can be enhanced via recrystallization or column chromatography using silica gel .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=O, C-Cl) via characteristic peaks (e.g., 1646 cm⁻¹ for carbonyl groups in related structures) .
- NMR : Use - and -NMR to resolve methyl and chlorine-substituted positions. For example, methyl protons in analogous compounds resonate at δ 0.95–2.24 ppm .
- X-ray Crystallography : Employ single-crystal X-ray diffraction (e.g., Mo-Kα radiation) with refinement via SHELXL . Software like VESTA can visualize 3D structures .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution, frontier molecular orbitals, and reaction pathways. For instance, studies on iridium complexes with pyridin-3-olate ligands used DFT to predict redox potentials and ligand exchange kinetics . Software like Gaussian or ORCA can simulate interactions with biological targets (e.g., enzyme active sites) .
Q. What strategies resolve contradictions in spectroscopic data for halogenated pyridazine derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) in DMSO-d₆ or CDCl₃ .
- Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized geometries .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for ambiguous peaks .
Q. How does the electronic structure of this compound influence its potential as a ligand in metal complexes?
- Methodological Answer : The chloro and methyl groups modulate electron density at the pyridazine ring, affecting metal-ligand bonding. For example, iridium(III) complexes with similar ligands exhibit strong σ-donation and π-backbonding, which can be probed via cyclic voltammetry and UV-vis spectroscopy . XANES/EXAFS studies may further elucidate coordination geometry .
Key Research Findings
- Synthetic Challenges : Chlorine substitution in pyridazine rings requires careful control of electrophilic conditions to avoid over-halogenation .
- Biological Relevance : Pyridazinium derivatives show promise in antimicrobial studies, though structure-activity relationships (SAR) for 4-chloro-3,6-dimethyl variants remain underexplored .
- Catalytic Applications : Iridium complexes with pyridin-3-olate ligands demonstrate redox activity, suggesting potential for this compound in catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
